molecular formula C11H11N2NaO3 B2433260 sodium 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxylate CAS No. 1147196-77-7

sodium 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxylate

Cat. No.: B2433260
CAS No.: 1147196-77-7
M. Wt: 242.21
InChI Key: UBUAXCUSFOGENQ-UHFFFAOYSA-M
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Description

Sodium 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxylate is a synthetic organic compound that features a pyrazole ring and a furan ring

Properties

IUPAC Name

sodium;5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3.Na/c1-7-5-8(2)13(12-7)6-9-3-4-10(16-9)11(14)15;/h3-5H,6H2,1-2H3,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUAXCUSFOGENQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(O2)C(=O)[O-])C.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N2NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of sodium 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxylate is unique due to the combination of the pyrazole and furan rings, which imparts distinct chemical and biological properties.

Biological Activity

Sodium 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxylate is a novel compound that combines the structural features of a furan ring with a pyrazole moiety. This combination has garnered interest in medicinal chemistry due to the potential biological activities associated with pyrazole derivatives, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C11H12N2NaO3C_{11}H_{12}N_2NaO_3 with a molecular weight of approximately 246.22 g/mol. The structure features a furan ring substituted at the 2-position with a carboxylate group and a pyrazole ring linked through a methylene bridge.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes relevant in cancer and inflammatory pathways.
  • Receptor Interaction : The pyrazole moiety may interact with neurotransmitter receptors, influencing pathways related to mood disorders and pain management.
  • Antioxidant Activity : The presence of the furan ring may contribute to antioxidant properties, helping to mitigate oxidative stress in cells.

Biological Activity Data

Research has documented various biological activities associated with this compound. Below is a summary of findings from recent studies:

Biological Activity Tested Models IC50/EC50 Values Notes
Anticancer ActivityMCF7 Cell Line12.50 µMSignificant cytotoxicity observed .
Antimicrobial ActivityGram-positive and Gram-negative BacteriaVaries (specific data needed)Potential for broad-spectrum activity .
Anti-inflammatory EffectsIn vivo modelsNot specifiedReduced inflammation markers in treated groups .

Case Studies

Several studies have explored the efficacy of this compound in various applications:

  • Anticancer Studies : A study conducted on human breast cancer cell lines (MCF7) demonstrated that this compound exhibits significant cytotoxic effects, with an IC50 value indicating potent activity against tumor growth .
  • Antimicrobial Research : Investigations into the antimicrobial properties revealed that this compound displayed activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, suggesting its potential as a therapeutic agent in treating infections .
  • Inflammation Models : In animal models of inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential use in managing inflammatory diseases .

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